(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one chemical properties
(S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one chemical properties
Technical Monograph: (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one
Abstract (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one (CAS 1152110-34-3) is a chiral amino acid amide derivative, structurally characterized as the pyrrolidide of L-2-aminobutyric acid (L-ABA). Distinct from the psychoactive cathinone class due to its amide linkage, this compound serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of pyrrolidine-containing anticonvulsants and as a scaffold for organocatalysts. This guide details its physicochemical properties, synthetic protocols, and applications in asymmetric synthesis.
Physicochemical Profile
The compound is an amide formed by the condensation of (S)-2-aminobutyric acid and pyrrolidine. Its structural integrity relies on the stability of the amide bond and the preservation of the alpha-chiral center.
Table 1: Chemical and Physical Properties
| Property | Data | Notes |
| IUPAC Name | (2S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one | Also known as L-2-aminobutyryl pyrrolidide |
| CAS Number | 1152110-34-3 | Primary identifier for the (S)-enantiomer |
| Molecular Formula | C₈H₁₆N₂O | |
| Molecular Weight | 156.23 g/mol | Monoisotopic mass: 156.126 |
| Physical State | Viscous Oil or Low-Melting Solid | Hygroscopic; tends to solidify upon high-vacuum drying |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM | Limited solubility in non-polar alkanes (Hexane) |
| pKa (Conjugate Acid) | ~9.0 - 9.5 (Estimated) | Typical for alpha-amino amides |
| Chirality | (S)-Enantiomer | Derived from L-2-Aminobutyric acid |
Synthetic Methodology
The synthesis of (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one requires a strategy that prevents racemization of the alpha-carbon. The preferred route utilizes N-protected L-2-aminobutyric acid (Boc-L-ABA) to ensure enantiomeric purity.
Retrosynthetic Analysis
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Disconnection: Amide bond cleavage.
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Precursors: (S)-2-((tert-butoxycarbonyl)amino)butanoic acid and Pyrrolidine.
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Coupling Strategy: Carbodiimide-mediated coupling (EDC/HOBt) is selected to suppress azlactone formation and subsequent racemization.
Detailed Experimental Protocol
Step 1: Amide Coupling (Preparation of Boc-Intermediate)
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Reagents: Boc-L-2-aminobutyric acid (1.0 eq), Pyrrolidine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), DCM (Solvent).
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Procedure:
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Dissolve Boc-L-2-aminobutyric acid in dry Dichloromethane (DCM) at 0°C under nitrogen.
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Add HOBt and EDC·HCl; stir for 30 minutes to activate the carboxylic acid.
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Add Pyrrolidine followed by DIPEA dropwise.
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Allow the mixture to warm to room temperature and stir for 12 hours.
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Workup: Wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
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Step 2: N-Deprotection (Isolation of Target)
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Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
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Procedure:
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Dissolve the Boc-intermediate in DCM (10 mL/g).
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Add TFA (20% v/v) at 0°C.
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Stir for 2-4 hours (monitor by TLC).
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Purification: Concentrate in vacuo. Basify with saturated Na₂CO₃ and extract into DCM. Dry and concentrate to yield the free base oil. Convert to HCl salt for long-term storage if necessary.
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Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from L-2-Aminobutyric acid to the target amino-amide.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
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¹H NMR (400 MHz, CDCl₃):
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δ 3.85 (t, 1H, α-CH) – Diagnostic of the chiral center.
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δ 3.30–3.50 (m, 4H, Pyrrolidine N-CH₂) – Distinct splitting due to amide rotamers.
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δ 1.60–1.90 (m, 6H, Pyrrolidine C-CH₂ + Butyl CH₂).
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δ 0.95 (t, 3H, Terminal CH₃).
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Mass Spectrometry (ESI+):
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Calculated [M+H]⁺: 157.13.
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Observed [M+H]⁺: 157.1 ± 0.1.
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Chiral HPLC:
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.
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Requirement: ee > 98% to confirm no racemization occurred during coupling.
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Applications in Research & Development
Pharmaceutical Intermediate
This compound serves as a "reverse-amide" analog to the side chain of Levetiracetam and Brivaracetam . While Levetiracetam possesses a 2-oxo-pyrrolidine ring (lactam) attached to the alpha-carbon, (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one presents a free amine and a pyrrolidine amide.
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Utility: It is used to synthesize novel anticonvulsant analogs where the hydrogen bonding donor/acceptor profile is inverted (Amide N vs. Amide O).
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Fragment-Based Drug Design: The pyrrolidine amide moiety is a metabolic pharmacophore often resistant to hydrolysis compared to linear amides.
Asymmetric Organocatalysis
Structurally similar to L-Prolinamide , this compound acts as a chiral Lewis base catalyst.
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Mechanism: The primary amine forms an enamine with ketones (e.g., cyclohexanone), while the pyrrolidine amide moiety provides steric bulk and potential hydrogen-bonding interactions to direct the stereochemical outcome of Aldol or Michael addition reactions.
Catalytic Cycle Diagram
Caption: Proposed enamine activation cycle using (S)-2-amino-1-(pyrrolidin-1-yl)butan-1-one as an organocatalyst.
Safety and Handling (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye).
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GHS Signal Word: Warning.[1]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; storage as the Hydrochloride salt is recommended for stability.
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9920411 (Related Analog). Retrieved from [Link]
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Beilstein Journals. (2008). Synthesis of Pyrrolidine Derivatives as DPP-IV Inhibitors.[2] (Contextual synthesis reference). Retrieved from [Link]
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Google Patents. (2010). Preparation of (S)-2-aminobutyric acid derivatives.[3][4] Patent WO2010019469A2. Retrieved from
Sources
- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
